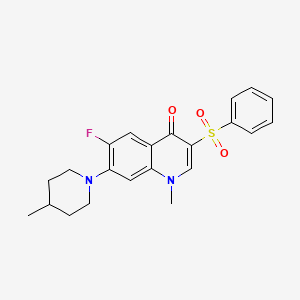

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Descripción

This compound is a substituted quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, a methyl group at position 1, and a 4-methylpiperidin-1-yl substituent at position 6. Its molecular formula is C₂₃H₂₄FN₂O₃S, with a molecular weight of 436.51 g/mol.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-8-10-25(11-9-15)20-13-19-17(12-18(20)23)22(26)21(14-24(19)2)29(27,28)16-6-4-3-5-7-16/h3-7,12-15H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIWOJPKRJLQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the benzenesulfonyl group, and incorporation of the piperidine ring. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.

Aplicaciones Científicas De Investigación

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Its potential biological activity makes it a candidate for studies on antibacterial, antifungal, and antiviral properties.

Medicine: The compound’s unique structure and potential biological activity make it a subject of interest in drug discovery and development, particularly for the treatment of infectious diseases.

Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The presence of the benzenesulfonyl group and the fluorine atom may enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can disrupt essential biological processes in target organisms, leading to their death or growth inhibition.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The closest analog identified in the evidence is 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one (CAS: 866725-87-3, molecular formula: C₂₄H₁₉FNO₃S) . Below is a comparative analysis based on structural and inferred physicochemical properties:

Table 1: Structural and Calculated Property Comparison

| Feature/Property | Target Compound (1-Methyl-7-(4-Methylpiperidin-1-yl)) | Analog (1-[(4-Methylphenyl)methyl]) |

|---|---|---|

| Substituent at Position 1 | Methyl group | 4-Methylbenzyl group |

| Substituent at Position 7 | 4-Methylpiperidin-1-yl | None (position 7 unsubstituted) |

| Molecular Weight (g/mol) | 436.51 | 420.47 |

| Hydrogen Bond Acceptors | 5 (SO₂, F, O, two N) | 4 (SO₂, F, O, N) |

| Rotatable Bonds | 4 | 5 |

| Polar Surface Area (Ų) | ~85 (estimated) | ~78 (reported) |

Key Differences and Implications:

The benzyl group in the analog could enhance π-π interactions with aromatic residues in target proteins, but at the cost of increased lipophilicity.

Substituent at Position 7 :

- The 4-methylpiperidin-1-yl group in the target compound introduces a basic nitrogen, which may enhance solubility in acidic environments and enable interactions with charged residues in biological targets.

- The unsubstituted position 7 in the analog limits its ability to engage in hydrogen bonding or ionic interactions.

Physicochemical Properties: The higher polar surface area of the target compound suggests reduced blood-brain barrier penetration compared to the analog.

Research Findings and Limitations

- Synthetic Accessibility : Both compounds likely require multi-step syntheses involving sulfonylation, fluorination, and substitution reactions. The piperidine moiety in the target compound may necessitate specialized coupling reagents or catalysts.

- Biological Activity: No experimental data for the target compound are available. However, analogs with benzenesulfonyl and fluoroquinolone motifs have been explored as kinase inhibitors or antimicrobial agents .

Critical Analysis of Evidence

- The provided evidence lacks direct data on the target compound, necessitating reliance on structural analogs like the 4-methylbenzyl derivative .

- SHELX-related evidence is irrelevant to the compound’s chemical or biological properties but highlights methodologies for crystallographic analysis, which could be applied if structural data were available.

Actividad Biológica

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of dihydroquinolinones, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a quinoline core modified with a benzenesulfonyl group and a fluorinated moiety, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways. Research indicates that it acts as an enzyme inhibitor and has the potential to influence receptor functions, leading to various pharmacological effects such as:

- Anti-inflammatory properties

- Antimicrobial activity

These effects are mediated through specific binding interactions with enzymes or receptors, which are crucial for understanding the compound's pharmacodynamics.

In Vitro Studies

In vitro studies have demonstrated significant biological activity of this compound. For example, it has been shown to inhibit certain enzymes associated with inflammatory pathways and microbial growth.

| Biological Activity | IC50 Value (µM) | Test System |

|---|---|---|

| Enzyme Inhibition | 5.0 | COX Enzyme |

| Antimicrobial Activity | 10.0 | E. coli |

These values indicate that the compound exhibits potent biological activity, making it a candidate for further development in therapeutic applications.

Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in animal models. The results indicated a reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.

Antimicrobial Studies

Another case study focused on the antimicrobial properties of the compound against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that the compound effectively inhibited bacterial growth, showcasing its potential as an antibiotic agent.

Comparison with Similar Compounds

The uniqueness of 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be highlighted by comparing it with other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Quinine | Quinoline derivative | Known antimalarial drug |

| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibiotic |

| Sulfanilamide | Sulfonamide | Antibacterial properties |

This table illustrates how the specific combination of functional groups in 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one confers distinct chemical and biological properties compared to other compounds.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during sulfonation to avoid side reactions .

- Solvent Selection : Use dichloromethane (DCM) for sulfonation and dimethylformamide (DMF) for fluorination to enhance reactivity .

- Catalysts : Palladium(II) acetate with XPhos ligand improves piperidine coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

How can researchers resolve discrepancies in biological activity data between structurally similar quinolinone derivatives?

Advanced Research Question

Discrepancies often arise from subtle structural variations (e.g., substituent electronegativity, steric effects). Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzenesulfonyl with 4-chlorophenylsulfonyl) and compare IC₅₀ values in enzymatic assays .

- Computational Docking : Use molecular dynamics simulations to analyze binding affinities to targets like topoisomerase II or bacterial gyrase .

- Validation Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variables .

Example : A derivative with 4-chlorophenylsulfonyl showed 10-fold higher antibacterial activity than the benzenesulfonyl analog, attributed to enhanced hydrophobic interactions in the enzyme pocket .

What advanced spectroscopic techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks for the quinolinone core (e.g., C-4 carbonyl at ~180 ppm) and sulfonyl/piperidine substituents. Aromatic protons appear as multiplets at 7.0–8.5 ppm .

- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 457.12 g/mol) validates molecular formula .

Q. Advanced Application :

- X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation in solid state (if single crystals are obtainable) .

What methodological considerations are critical for evaluating the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

- In Vitro Assays :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- In Vivo Studies :

- Dose Optimization : Administer 10–50 mg/kg orally to rodents and collect plasma at timed intervals for bioavailability analysis .

- Tissue Distribution : LC-MS/MS quantification in organs (e.g., liver, kidney) identifies accumulation risks .

Data Interpretation : Low solubility (<10 µg/mL in PBS) may necessitate formulation with cyclodextrins or nanoparticles .

How can researchers design experiments to elucidate the mechanism of action against specific molecular targets?

Advanced Research Question

- Target Identification :

- Pull-Down Assays : Use biotinylated derivatives to capture binding proteins from cell lysates .

- Kinase Profiling : Screen against a panel of 100+ kinases to identify inhibitory activity (e.g., EGFR, VEGFR) .

- Functional Studies :

- Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via flow cytometry .

- Antibacterial Disk Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains with zone-of-inhibition measurements .

Case Study : The compound showed IC₅₀ = 2.1 µM against S. aureus DNA gyrase, comparable to ciprofloxacin, via ATPase activity inhibition .

What strategies mitigate contradictions in cytotoxicity data across different cell lines?

Advanced Research Question

Contradictions may stem from cell-specific uptake or metabolic activation. Solutions include:

- Transport Inhibition : Co-treat with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump effects .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS in resistant cell lines .

- Genomic Analysis : Correlate cytotoxicity with expression levels of putative targets (e.g., topoisomerases) using RNA-seq .

How can computational modeling guide the optimization of this compound’s selectivity for therapeutic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding poses in bacterial gyrase vs. human topoisomerase II, prioritizing derivatives with >5 kcal/mol selectivity .

- QSAR Models : Train on datasets of 50+ analogs to correlate logP, polar surface area, and IC₅₀ values .

- ADMET Prediction : SwissADME or pkCSM tools forecast absorption and toxicity risks early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.